4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2.ClH/c1-14(28)15-7-9-16(10-8-15)22(29)26-24-21(17-11-12-27(2)13-20(17)31-24)23-25-18-5-3-4-6-19(18)30-23;/h3-10H,11-13H2,1-2H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOAUFLXTLMHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes.
Biological Activity
4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride (CAS RN: 1330330-35-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C24H22ClN3O2S2
- Molecular Weight : 484.03 g/mol
- IUPAC Name : 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide; hydrochloride
Research indicates that this compound may act as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme involved in the base excision repair pathway. APE1 is responsible for repairing DNA damage caused by various agents, including chemotherapy drugs. Inhibition of APE1 can enhance the efficacy of DNA-damaging agents like temozolomide by preventing cancer cells from repairing their DNA effectively .
Key Findings:
- Inhibition of APE1 : The compound exhibits low micromolar activity against purified APE1 enzymes and enhances the cytotoxicity of alkylating agents in cellular models .
- ADME Profile : Preliminary studies suggest a favorable absorption, distribution, metabolism, and excretion (ADME) profile in vivo, indicating potential for therapeutic applications .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary of findings from select research articles:
Case Study 1: Cancer Therapy Enhancement
A study demonstrated that co-administration of this compound with temozolomide led to increased apoptosis in cancer cell lines compared to treatment with temozolomide alone. This suggests that APE1 inhibition may sensitize tumors to chemotherapy by impairing their DNA repair capabilities .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial properties of related compounds derived from similar structures. The results indicated that modifications to the thiazole moiety could enhance antimicrobial activity against various pathogens including E. coli and Staphylococcus aureus.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the acylation of 2-amino-benzothiazole with chloroacetyl chloride, leading to the formation of the target compound . The crystal structure analysis indicates successful acylation with specific bond lengths consistent with established norms in similar compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the target compound. Research indicates that benzothiazole-based compounds can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation . Specifically, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and PC3 (prostate cancer) with IC50 values ranging from 0.74 to 10.0 µg/mL .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the benzothiazole scaffold demonstrate activity against a range of bacterial and fungal pathogens. The mechanism often involves interference with microbial protein synthesis or disruption of cell wall integrity .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor. The antioxidant activity of these compounds could mitigate neuronal damage .
Case Study: Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of thiazole derivatives found that modifications at specific positions significantly enhanced anticancer efficacy against prostate cancer cell lines. The incorporation of various substituents on the benzothiazole ring was crucial in optimizing activity and selectivity against tumor cells .
Case Study: Antimicrobial Efficacy
In another investigation, a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial properties against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced potency against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents from this class of compounds .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Key Findings
Structural Flexibility vs. Activity: The target compound’s rigid benzo[d]thiazole-tetrahydrothienopyridine scaffold may limit conformational flexibility compared to pyrimidinone derivatives (e.g., compounds 3a–c). However, this rigidity could enhance target selectivity, as seen in kinase inhibitors . Pyrimidinone derivatives with diethylaminoethyl or morpholinyl substituents (e.g., 4a, 6c–f) exhibit stronger antifungal activity, likely due to improved membrane penetration via amine groups.
Substituent Effects :
- Electron-Withdrawing Groups : The acetyl group in the target compound may stabilize the molecule via resonance, contrasting with electron-donating alkyl/amine groups in analogues like 5a–c, which enhance microbial inhibition .
- Aromatic Systems : The benzothiazole moiety in the target compound could engage in π-π stacking with microbial enzymes, similar to benzyl-substituted thiouracils (3a–c), which showed activity against Staphylococcus aureus .
Antimicrobial Performance :
- Compounds with morpholinyl or phthalimido substituents (e.g., 6f, 7d) demonstrated superior activity against Candida albicans and Bacillus cereus. The target compound’s lack of such substituents suggests a narrower antimicrobial spectrum unless modified .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., acetyl proton at δ 2.5–2.7 ppm, benzothiazole aromatic signals at δ 7.2–8.3 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for pharmacological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 523.15) .
How can researchers resolve contradictions in spectral data during characterization?
Advanced Research Question
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The benzothiazole-thienopyridine system may exhibit tautomeric shifts. Use 2D NMR (COSY, HSQC) to assign protons unambiguously .
- Impurity Peaks : Compare HPLC traces with synthetic intermediates to identify byproducts (e.g., unreacted starting materials) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the tetrahydrothieno-pyridine ring .
What functional groups dictate the compound’s reactivity in biological systems?
Basic Research Question
- Benzothiazole : Participates in π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
- Acetyl Group : May undergo metabolic oxidation to a reactive ketone intermediate .
- Amide Bond : Stabilizes interactions via hydrogen bonding with target proteins .
How can reaction yields be improved while minimizing side products?
Advanced Research Question
- Solvent Screening : Replace polar aprotic solvents (DMF) with ionic liquids to enhance cyclization efficiency .
- Catalyst Optimization : Use Pd/Cu catalysts for Suzuki-Miyaura coupling in benzothiazole synthesis (yield increase by 15–20%) .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., amide coupling) .
What computational methods predict the compound’s target interactions?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ values .
How does the compound’s stability under varying conditions impact experimental design?
Basic Research Question
- Light Sensitivity : Store in amber vials at –20°C; degradation products monitored via HPLC .
- Hydrolytic Stability : PBS (pH 7.4) stability assays show <5% degradation over 24 hours at 37°C .
What strategies address low reproducibility in scaled-up synthesis?
Advanced Research Question
- Process Analytical Technology (PAT) : Use inline FTIR to track reaction endpoints .
- Design of Experiments (DoE) : Taguchi methods optimize parameters (e.g., stoichiometry, agitation rate) .
How do solubility properties influence in vitro assays?
Basic Research Question
- Solubility Profile : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use 0.1% DMSO in cell culture media to avoid cytotoxicity .
How can in vitro activity data be correlated with in vivo efficacy?
Advanced Research Question
- PK/PD Modeling : Measure plasma half-life (e.g., ~3.2 hours in mice) and tissue distribution via LC-MS/MS .
- ADMET Predictions : SwissADME estimates BBB permeability (low) and CYP3A4 inhibition risk (high) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
